N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)-6-chloro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)-6-chloro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)-6-chloro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Functional Group Introduction:
Chromene Ring Formation: The chromene ring can be synthesized through cyclization of appropriate precursors, followed by chlorination to introduce the chloro group.
Coupling Reactions: The final step involves coupling the thiophene and chromene rings through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)-6-chloro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)-6-chloro-2-oxo-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)-6-bromo-2-oxo-2H-chromene-3-carboxamide
- N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)-6-fluoro-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)-6-chloro-2-oxo-2H-chromene-3-carboxamide is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. The presence of the chloro group, for example, might influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H10ClN3O4S |
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Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-(5-carbamoyl-3-cyano-4-methylthiophen-2-yl)-6-chloro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H10ClN3O4S/c1-7-11(6-19)16(26-13(7)14(20)22)21-15(23)10-5-8-4-9(18)2-3-12(8)25-17(10)24/h2-5H,1H3,(H2,20,22)(H,21,23) |
InChI Key |
QRJQXOLAZJPDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)C(=O)N |
Origin of Product |
United States |
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